1-(Perfluoro-n-octyl)decane

描述

Nomenclature and Chemical Classification

The chemical compound with the CAS number 138472-76-1 is systematically named 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctadecane according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. sigmaaldrich.comlookchem.com This name precisely describes the molecular structure, indicating an eighteen-carbon chain (octadecane) where seventeen hydrogen atoms on the first eight carbon atoms have been substituted with fluorine atoms.

Commonly, this compound is referred to as 1-(perfluoro-n-octyl)decane . lookchem.comguidechem.com This designation highlights its structure as a decane (B31447) molecule substituted at the first position with a perfluorinated n-octyl group. Other synonyms include 1-(perfluorooctyl)-decane. lookchem.comchemical-suppliers.eu

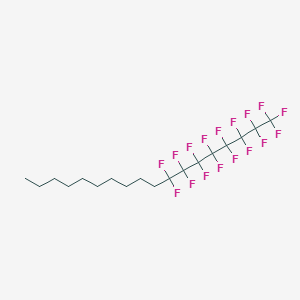

The molecular formula for this compound is C₁₈H₂₁F₁₇. lookchem.com It consists of two distinct segments: a fully saturated hydrocarbon chain (n-decane, C₁₀H₂₁) and a fully fluorinated hydrocarbon chain (perfluoro-n-octyl, C₈F₁₇). These two segments are joined by a carbon-carbon single bond.

The "n" in n-octyl and n-decane signifies a linear, unbranched chain of carbon atoms. Isomeric variations would involve branched hydrocarbon or perfluorinated chains. For instance, the fluorine and hydrogen atoms could be arranged differently along the carbon backbone, or the carbon chain itself could be branched. However, the designation "this compound" specifically refers to the linear isomer where the straight-chain perfluorooctyl group is attached to the terminal carbon of the straight-chain decane.

This compound is classified as a semifluorinated n-alkane (SFA). nih.govgoogle.com SFAs are a class of chemical compounds that are composed of at least one non-fluorinated hydrocarbon segment (an n-alkane) and at least one perfluorinated hydrocarbon segment. google.com These are diblock molecules, meaning they consist of two distinct chemical blocks. nih.gov

The general chemical structure for linear SFAs like this compound can be represented by the formula F(CF₂)ₙ(CH₂)ₘH. nih.govgoogle.com In the case of this compound, 'n' is 8 and 'm' is 10. These compounds are considered a chemical link between n-alkanes and perfluorocarbons, which gives rise to their unique properties. nih.govresearchgate.net SFAs can also have a triblock structure, such as RFRHRF, where a hydrocarbon segment is positioned between two perfluorinated segments. google.com

This compound falls under the broad category of per- and polyfluoroalkyl substances (PFAS). nih.gov The Organisation for Economic Co-operation and Development (OECD) defines PFAS as fluorinated substances that contain at least one fully fluorinated methyl or methylene (B1212753) carbon atom. nih.gov this compound meets this definition due to its perfluorinated octyl (C₈F₁₇) segment.

PFAS are known for their chemical stability and resistance to heat, water, and oil. lookchem.com This particular compound is considered a long-chain PFAS, which are noted for their persistence in the environment and tendency to bioaccumulate. windows.netepa.gov

Fundamental Structural Characteristics and Unique Chemical Bonding

The perfluorinated octyl chain (C₈F₁₇) is the defining feature of this compound, imparting many of its characteristic properties. This segment consists of a backbone of eight carbon atoms where all hydrogen atoms have been replaced by fluorine atoms. researchgate.net

The carbon-fluorine (C-F) bond is one of the strongest covalent single bonds in organic chemistry. researchgate.netwikipedia.org This strength arises from the high electronegativity of the fluorine atom, which creates a significant partial ionic character in the bond, shortening and strengthening it. wikipedia.org The presence of multiple C-F bonds on the same or adjacent carbon atoms further enhances the stability of the entire perfluorinated chain through an inductive effect. wikipedia.org

This high bond energy makes the perfluorinated chain chemically inert and highly resistant to thermal and chemical degradation. nih.govresearchgate.net The fluorine atoms also create a helical arrangement along the carbon-carbon backbone, which sterically shields the carbon chain from chemical attack. researchgate.net

The perfluorinated chain is both hydrophobic (water-repelling) and lipophobic (oil-repelling). usc.edu This is because the high electronegativity of fluorine reduces the polarizability of the atom, leading to weak intermolecular forces, specifically London dispersion forces. wikipedia.org This results in low surface tension and immiscibility with both water and many organic solvents like hydrocarbons. wikipedia.orgusc.edu

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₁F₁₇ | lookchem.comchembk.comchemicalbook.com |

| Molar Mass | 560.33 g/mol | lookchem.comchembk.comchemicalbook.com |

| Melting Point | 51.8 °C - 52 °C | chembk.comchemicalbook.com |

| Boiling Point | 427 °C | chembk.comchemicalbook.com |

| Density (Predicted) | 1.338 g/cm³ | chembk.comchemicalbook.com |

Characterization of the Decane Hydrocarbon Backbone (C₁₀H₂₁)

The hydrocarbon segment of this compound is a decyl group, derived from decane. Decane is an alkane with the chemical formula C₁₀H₂₂. fastercapital.comwikipedia.org The term typically refers to normal-decane (n-decane), which has a linear structure of ten carbon atoms joined in a chain: CH₃(CH₂)₈CH₃. wikipedia.org While 75 structural isomers of decane exist, they all share similar properties as nonpolar, flammable liquids. wikipedia.orgscribd.comck12.org

In this compound, this C₁₀H₂₁ backbone provides a nonpolar, flexible, and lipophilic character to one end of the molecule. nih.gov Alkanes like decane are saturated hydrocarbons, meaning all the carbon-carbon bonds are single bonds, and they are generally not very reactive at low temperatures. ck12.org Decane is a component of gasoline and kerosene (B1165875) in small amounts and is insoluble in water. wikipedia.org

Table 1: Physical Properties of n-Decane

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₂₂ |

| Molar Mass | 142.286 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 0.730 g·mL⁻¹ |

| Melting Point | -29.9 °C |

| Boiling Point | 174.1 °C |

| Water Solubility | Insoluble |

Data sourced from various chemical databases. fastercapital.comwikipedia.org

Significance of Carbon-Fluorine Bond Strength and Molecular Stability

A defining feature of this compound, and all PFAS, is the carbon-fluorine (C-F) bond. fda.govnih.gov The C-F bond is one of the strongest single bonds in organic chemistry. alfa-chemistry.comwikipedia.orgfiveable.mepharmiweb.com This exceptional strength is a result of the large difference in electronegativity between the carbon (2.55) and fluorine (3.98) atoms. wikipedia.orgpharmiweb.comquora.com

This electronegativity difference creates a highly polarized covalent bond, with a partial positive charge on the carbon atom and a partial negative charge on the fluorine atom (Cᵟ⁺—Fᵟ⁻). alfa-chemistry.comwikipedia.orgfiveable.me The resulting electrostatic attraction contributes significantly to the bond's high dissociation energy, which can be up to 130 kcal/mol (approximately 485-488 kJ/mol). alfa-chemistry.comwikipedia.orgfiveable.me

The strength and stability of the C-F bond impart several key properties to fluorinated compounds:

Chemical Inertness: The strong bonds are resistant to being broken, making the perfluorinated segment of the molecule highly unreactive. It demonstrates resistance to oxidation, hydrolysis, and attack by acids and bases. alfa-chemistry.com

Thermal Stability: A large amount of energy is required to break the C-F bonds, which translates to high thermal stability. lookchem.comalfa-chemistry.compharmiweb.com

Protective Shielding: The fluorine atoms are larger than hydrogen atoms and effectively "shield" the carbon backbone from potential chemical attack. pharmiweb.com

This inherent stability is a primary reason for the persistence of PFAS compounds in the environment. canada.canih.gov

Table 2: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE)

| Bond (in CH₃–X) | BDE (kcal/mol) |

|---|---|

| C–F | 115 |

| C–H | 104.9 |

| C–Cl | 83.7 |

| C–Br | 72.1 |

| C–I | 57.6 |

Data represents the energy required to break the bond. wikipedia.org

Historical Context and Emergence as a Topic in Chemical Research

Overview of the Development and Research Trajectory of SFAs and PFAS

The history of PFAS began in the 1940s with the advent of products like Teflon. wikipedia.org These compounds were valued for their unique stability and ability to repel water and oil, leading to their use in a vast array of industrial and consumer products, including non-stick cookware, stain-resistant fabrics, and firefighting foams. wikipedia.orgfda.govcanada.ca For decades, research focused on harnessing these properties for commercial applications.

By the early 2000s, the research trajectory began to shift. Growing awareness of the indefinite environmental persistence and bioaccumulation of certain long-chain PFAS, such as perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), led to major manufacturers voluntarily phasing out their production. mdpi.com This spurred research into alternative compounds and a deeper investigation into the broader class of PFAS. mdpi.comepa.gov Studies have since focused on detecting and measuring PFAS in the environment, understanding their transport, and developing potential remediation technologies. epa.govacs.org

In parallel, research into semifluorinated alkanes (SFAs) gained momentum. While first synthesized earlier, they were characterized in the 1980s as a chemical link between n-alkanes and perfluorocarbons. nih.govacs.org The unique properties of SFAs, such as their ability to dissolve lipophilic drugs and their high gas solubility, have made them an area of active investigation for specialized applications, including in the medical field as potential drug carriers and for use in ophthalmology. nih.govnih.govresearchgate.nettandfonline.comoptometrytimes.com

Rationale for Dedicated Academic Investigation of this compound

The specific academic interest in this compound stems from its identity as a well-defined SFA. Its structure, with a substantial perfluorinated C₈ chain and a C₁₀ hydrocarbon chain, makes it a useful model compound for studying the fundamental properties of this chemical class.

Research applications for this compound and related compounds include:

Material Science: Its ability to form stable structures and repel both water and oil makes it a candidate for creating high-performance lubricants, surfactants, and protective coatings. lookchem.com The molecule's mechanism of action is based on its ability to interact with hydrophobic and lipophobic environments, forming stable interactions with other fluorinated molecules and surfaces.

Chemical Synthesis: It can be used as a solvent for highly reactive species or as a building block in the synthesis of other complex fluorinated compounds.

Fundamental Research: As a "primitive surfactant," it is studied to understand the self-assembly and interfacial behavior of diblock molecules, where two immiscible segments are covalently linked. researchgate.nettandfonline.com This research provides insight into how such molecules organize at interfaces, which is crucial for developing new materials and formulations.

The investigation of this compound contributes to the broader understanding of how the interplay between fluorinated and non-fluorinated segments within a single molecule dictates its physical and chemical properties.

Table 3: Chemical Compound Information

| Compound Name | Abbreviation / Other Name | Chemical Formula |

|---|---|---|

| This compound | - | C₁₈H₂₁F₁₇ |

| Decane | n-decane | C₁₀H₂₂ |

| Perfluorooctanesulfonic acid | PFOS | C₈HF₁₇O₃S |

| Perfluorooctanoic acid | PFOA | C₈HF₁₅O₂ |

| Carbon tetrafluoride | - | CF₄ |

| Perfluorobutanoic acid | PFBA | C₄HF₇O₂ |

| Perfluorodecyl)octane | - | C₁₈H₁₇F₂₁ |

| 1-(Perfluoro-n-hexyl)decane | - | C₁₆H₂₁F₁₃ |

| Perfluorobutylpentane | F4H5 | C₉H₁₁F₉ |

| Perfluorohexyloctane | F6H8 | C₁₄H₁₇F₁₃ |

| Cyclosporine A | CsA | C₆₂H₁₁₁N₁₁O₁₂ |

| Tacrolimus | - | C₄₄H₆₉NO₁₂ |

| Latanoprost | - | C₂₆H₄₀O₅ |

| Perfluorononanoic acid | PFNA | C₉HF₁₇O₂ |

| Perfluorohexane sulfonic acid | PFHxS | C₆HF₁₃O₃S |

| Perfluorobutane sulfonate | PFBS | C₄HF₉O₃S |

| Fluorobenzene | - | C₆H₅F |

| Sodium fluoroacetate | - | C₂H₂FNaO₂ |

| 1-fluorodecane | - | C₁₀H₂₁F |

| Ethylene (B1197577) Tetrafluoroethylene | ETFE | (C₄H₄F₄)n |

| Polytetrafluoroethylene | PTFE | (C₂F₄)n |

| 1-(Perfluoro-n-octyl)dodecane | - | C₂₀H₂₅F₁₇ |

| 1-(Perfluoro-n-octyl)tetradecane | - | C₂₂H₂₉F₁₇ |

| 1-(Perfluoro-n-octyl)hexadecane | - | C₂₄H₃₃F₁₇ |

| (Perfluoro-n-octyl)ethane | - | C₁₀H₅F₁₇ |

| 1H,1H,2H-Perfluoro-1-decene | - | C₁₀H₃F₁₇ |

Structure

2D Structure

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F17/c1-2-3-4-5-6-7-8-9-10-11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOQQFYKDKRESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)8(CH2)10H, C18H21F17 | |

| Record name | Octadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381976 | |

| Record name | 1-(Perfluoro-n-octyl)decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138472-76-1 | |

| Record name | 1-(Perfluoro-n-octyl)decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Preparative Strategies for 1 Perfluoro N Octyl Decane

Classical Synthetic Routes and Reaction Mechanisms

The generation of perfluorinated alkanes like 1-(perfluoro-n-octyl)decane, where all hydrogen atoms on a carbon chain are replaced by fluorine, is achieved through aggressive fluorination processes. numberanalytics.com Two of the most established methods are direct fluorination with elemental fluorine (F₂) and electrochemical fluorination. numberanalytics.comresearchgate.net

Direct Fluorination of Hydrocarbon Precursors

Direct fluorination involves the reaction of a hydrocarbon with elemental fluorine gas to substitute hydrogen atoms with fluorine atoms. numberanalytics.com This method is a straightforward route but requires careful management due to the high reactivity and toxicity of fluorine gas. numberanalytics.com The extreme exothermicity of reactions between hydrocarbons and fluorine necessitates specialized techniques to control the process and prevent combustion or molecular fragmentation. libretexts.org20.210.105

The direct fluorination of a long-chain hydrocarbon, such as the C18 precursor to this compound, proceeds through a free-radical chain reaction mechanism. 20.210.105 The process is initiated by the formation of fluorine radicals, which then abstract hydrogen atoms from the alkane chain, creating alkyl radicals. These radicals subsequently react with molecular fluorine to form a C-F bond and generate another fluorine radical, thus propagating the chain.

The reaction progresses through a series of partially fluorinated intermediates. As more fluorine atoms are introduced into the molecule, the reactivity of the remaining C-H bonds decreases due to the electron-withdrawing effects of the fluorine substituents. 20.210.105 This deactivating effect means that achieving complete perfluorination requires increasingly harsh conditions. The intermediates in the synthesis of this compound would be a complex mixture of partially fluorinated C18 isomers.

Controlling the potent reactivity of elemental fluorine is paramount for a successful synthesis. libretexts.org Several strategies are employed to moderate the reaction and improve the yield of the desired perfluorinated product.

Fluorine Dilution: Elemental fluorine is typically diluted with an inert gas, such as nitrogen or helium. researchgate.net This reduces the concentration of the reactive species, helping to manage the heat generated and prevent uncontrolled reactions.

Temperature Profiles: The synthesis often begins at very low temperatures, such as -78°C (the temperature of dry ice), to minimize the initial reaction rate. libretexts.org As the hydrocarbon becomes more fluorinated and less reactive, the temperature can be gradually increased to drive the reaction to completion. libretexts.org

Catalysts: Solid surfaces, including certain metal packings, can catalyze thermal fluorination, potentially by facilitating the cleavage of fluorine molecules. libretexts.org

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Fluorine Concentration | Diluted with inert gas (e.g., N₂, He) | Control reaction rate and exothermicity | researchgate.net |

| Initial Temperature | Low (e.g., -78°C) | Prevent uncontrolled reaction and fragmentation of the hydrocarbon backbone | libretexts.org |

| Final Temperature | Gradually increased | Ensure complete substitution of all C-H bonds | libretexts.org |

| Phase | Liquid or solid phase for substrate | Allows for diffusion of diluted fluorine into the substrate | libretexts.org |

Inert liquid solvents play a crucial role in managing direct fluorination reactions. Freon 113 (1,1,2-trichloro-1,2,2-trifluoroethane) has historically been used as a solvent for this purpose due to its stability in the presence of elemental fluorine and its ability to dissolve a wide variety of organic compounds. osti.govwikimedia.orggoogle.com The solvent acts as a heat sink, effectively dissipating the substantial heat of reaction and maintaining a stable temperature. google.com This helps to prevent the cleavage of carbon-carbon bonds and the formation of unwanted byproducts. However, due to its role in atmospheric ozone depletion, the use of Freon 113 has been largely discontinued. google.comugr.es

Achieving high yield and selectivity in the direct fluorination of long-chain alkanes is challenging. The high energy of the reaction can lead to the fragmentation of the carbon backbone, resulting in a mixture of shorter-chain perfluoroalkanes. libretexts.org

Yield: Yields for complete perfluorination of hydrocarbons can be low, with reports for some compounds in the 10-15% range based on the fluorine used. libretexts.org

Selectivity: The reaction is generally non-selective, leading to a mixture of isomers and partially fluorinated products if not carried to completion. rsc.org Directing the fluorination to a specific position on a complex molecule is exceptionally difficult. ucl.ac.uk

Byproduct Formation: The primary byproduct is hydrogen fluoride (B91410) (HF), generated at each substitution step. rsc.org Other byproducts arise from the cleavage of the carbon skeleton, leading to a distribution of lower molecular weight perfluoroalkanes.

Electrochemical Fluorination (ECF) Approaches

Electrochemical fluorination, also known as the Simons process, is a major industrial method for producing perfluorinated compounds, including perfluoroalkane sulfonyl fluorides and perfluoroalkyl carboxylate derivatives. itrcweb.orgwikipedia.org The process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF). numberanalytics.comwikipedia.org

In the ECF of a hydrocarbon precursor for this compound, the organic compound is subjected to an electric potential (typically 5–6 V) in a solution of HF using a nickel anode. wikipedia.org The exact mechanism is still debated but is thought to involve high-valent nickel fluoride species formed on the anode surface that act as the fluorinating agent. researchgate.net An alternative "zipper mechanism" proposes that the reactant is adsorbed onto the electrode and remains there until all hydrogens are replaced by fluorine. cecri.res.in

| Feature | Direct Fluorination | Electrochemical Fluorination (ECF) |

|---|---|---|

| Fluorine Source | Elemental Fluorine (F₂) | Anhydrous Hydrogen Fluoride (HF) |

| Key Challenge | Extreme reactivity and exothermicity, risk of explosion/fragmentation | Low selectivity, formation of branched isomers and fragments |

| Control Strategy | Dilution with inert gas, low and staged temperatures, inert solvents | Control of voltage, current density, and substrate concentration |

| Typical Products | Perfluoroalkanes | Perfluorinated functional compounds (e.g., sulfonyl fluorides, acyl fluorides), perfluoroalkanes |

Telomerization-Based Synthetic Approaches

Telomerization is another major industrial process for synthesizing perfluoroalkyl substances. nih.govclu-in.org This method typically produces linear products, in contrast to the branched isomers often formed during ECF. nih.govcdc.govresearchgate.net

Telomerization involves the reaction of a perfluoroalkyl iodide (the telogen) with an unsaturated compound like an alkene (the taxogen). nih.govclu-in.orgresearchgate.net For the synthesis of this compound, a common approach involves using perfluorooctyl iodide (C₈F₁₇I) as a key intermediate. This perfluoroalkyl iodide can be reacted with an alkene, such as 1-decene, to form the desired product.

The general telomerization reaction to create longer-chain perfluoroalkyl iodides is as follows: CₘF₂ₘ₊₁I + n(CF₂=CF₂) → CₘF₂ₘ₊₁(CF₂CF₂)ₙI nih.gov

These resulting perfluoroalkyl iodides, often referred to as Telomer A, can then be used in further reactions. nih.govclu-in.orgresearchgate.net For instance, they can react with ethylene (B1197577) to produce fluorotelomer iodides (Telomer B), which are precursors to other fluorotelomer-based products. nih.govclu-in.orgresearchgate.net

The addition of the perfluoroalkyl group to the alkene often proceeds via a free-radical mechanism. nih.govgoogle.com The perfluoroalkyl radical (Rբ•) can be generated from the perfluoroalkyl iodide. nih.gov This radical then adds to the double bond of the alkene. nih.govresearchgate.net

The process can be initiated by various methods, including the use of peroxide initiators. google.com In some cases, transition metal catalysts, such as those based on copper, can be used to facilitate the reaction. nih.govrsc.org The electrophilic nature of the perfluoroalkyl radical plays a significant role in its high reactivity towards alkenes. nih.gov

Post-Synthetic Purification and Isolation Techniques

After the synthesis of this compound, purification is necessary to remove unreacted starting materials, byproducts, and catalyst residues. The unique physical properties of fluorinated compounds, such as their high density and low miscibility with many organic solvents, can be exploited in purification. wikipedia.orgchemicalbook.com

Common purification techniques include:

Distillation: Due to the difference in boiling points between the desired product and impurities, distillation is a common purification method. rochester.edu Fluorination generally lowers the boiling point compared to the non-fluorinated analogue. rochester.edu For high-boiling compounds, vacuum distillation is often required. rochester.edu

Liquid-Liquid Extraction: This technique can be used to separate the fluorinated product from non-fluorinated impurities by taking advantage of their differing solubilities in various solvents. acs.org

Chromatography: Techniques such as gas chromatography can be used for both analysis and purification of fluorinated compounds. chemicalbook.com

Crystallization: If the product is a solid at room temperature, crystallization can be an effective purification method.

Interactive Data Table: Physical Properties Relevant to Purification

| Property | Value/Description | Relevance to Purification |

| Molecular Weight | 560.33 g/mol sapphirebioscience.com | Influences boiling point and chromatographic behavior. |

| Boiling Point | 146-147 °C (for a related compound, 1H,1H,2H-Perfluoro-1-decene) chemicalbook.com | Key parameter for purification by distillation. |

| Density | 1.677 g/mL at 25 °C (for a related compound, 1H,1H,2H-Perfluoro-1-decene) chemicalbook.com | Can be used for separation by centrifugation or decantation. |

| Water Solubility | Insoluble chemicalbook.com | Allows for washing with water to remove water-soluble impurities. |

Vacuum Distillation for Product Separation

Following the primary synthesis of this compound, the crude product mixture invariably contains unreacted starting materials, byproducts, and solvents. Vacuum distillation is a critical purification step that leverages the differences in boiling points of the components to achieve separation. Given the high molecular weight and boiling point of this compound, which is approximately 427 °C at atmospheric pressure, distillation must be conducted under reduced pressure to prevent thermal degradation of the compound. sigmaaldrich.com

The process involves heating the mixture in a distillation apparatus connected to a vacuum pump. By lowering the pressure, the boiling points of all substances in the mixture are reduced, allowing for the volatilization of more volatile impurities at lower temperatures. These can include shorter-chain fluorocarbons and any remaining hydrocarbon precursors. The less volatile this compound remains in the distillation flask and can be collected as the purified product. Careful control of the vacuum level and temperature gradient is essential to ensure efficient separation and high purity of the final product. For instance, in the purification of similar long-chain hydrocarbons like n-decane, fractional distillation under controlled pressures is employed to separate closely boiling isomers and homologs. nist.gov

| Parameter | Importance in Purification | Typical Conditions for High-Molecular-Weight Fluorinated Compounds |

| Pressure | Reduces boiling points to prevent thermal decomposition. | 1-10 mmHg |

| Temperature Gradient | Enables separation of components with different volatilities. | Gradually increased to fractionally distill impurities. |

| Condenser Temperature | Ensures efficient condensation of the desired product vapor. | Cooled with a suitable medium (e.g., water, chilled fluid). |

| Collection Fractions | Allows for the isolation of the pure compound from forerun and tailing fractions. | Multiple fractions are collected and analyzed for purity. |

Chromatographic Purification Strategies

For achieving very high purity levels or for separating isomers that are difficult to resolve by distillation, chromatographic techniques are indispensable. Various chromatographic methods can be employed for the purification of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the purification of fluorinated compounds. Fluorinated stationary phases, such as those containing pentafluorophenyl (PFP) or other fluoroalkyl groups, can offer unique selectivity for separating fluorinated molecules from their non-fluorinated or partially fluorinated counterparts. chromatographyonline.comsilicycle.com The retention of fluorinated compounds on these columns is influenced by both the hydrophobicity and the fluorine content of the analyte. silicycle.com For instance, a C18 column with a methanol (B129727)/ammonium (B1175870) acetate (B1210297) mobile phase can be used to separate linear and branched isomers based on differences in their retention times.

Gas Chromatography (GC): For analytical scale purification or for analyzing the purity of fractions from other purification methods, gas chromatography is highly effective. Comprehensive two-dimensional gas chromatography (GC×GC) has proven particularly useful for the selective separation of fluorinated compounds from complex organic mixtures. nih.gov This technique provides enhanced separation by using two columns with different stationary phases, allowing for the resolution of compounds based on properties like chain length and fluorine content. nih.gov

Fluorous Solid-Phase Extraction (FSPE): This technique utilizes a stationary phase that is highly fluorinated (a "fluorous" phase). nih.gov A mixture containing the desired fluorinated compound is loaded onto the fluorous column. Non-fluorinated and lightly fluorinated impurities can be washed away with a hydrocarbon-based solvent, while the highly fluorinated this compound is retained. The pure product can then be eluted using a fluorinated solvent. silicycle.com

| Chromatographic Method | Principle of Separation | Advantages for this compound | Common Stationary Phases |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, applicable to non-volatile compounds. | Fluorinated phases (PFP, TDF), C18. chromatographyonline.comsilicycle.com |

| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency for volatile and semi-volatile compounds. | Various, including polar and non-polar phases. nih.gov |

| Fluorous Solid-Phase Extraction (FSPE) | "Fluorophilicity" - strong affinity of fluorinated compounds for a fluorous stationary phase. | High selectivity for highly fluorinated compounds. | Silica (B1680970) gel modified with perfluoroalkyl chains. silicycle.comnih.gov |

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route for this compound depends on several factors, including the desired scale of production, cost-effectiveness, and the required purity of the final product.

Assessment of Scalability and Industrial Feasibility

For large-scale industrial production of this compound, safety and cost-efficiency are paramount. Direct fluorination, while a powerful method, presents significant safety challenges due to the high reactivity of fluorine gas. Therefore, industrial processes often prioritize methods that use less hazardous reagents and allow for recycling of materials.

Key considerations for industrial-scale synthesis include:

On-Site Fluorine Generation: To mitigate the hazards associated with transporting large quantities of fluorine gas, on-site generation can be a safer and more economical approach.

Waste Recycling: The recovery and reuse of byproducts and solvents, such as hydrofluoric acid (HF) and chlorofluorocarbons (like Freon 113), are crucial for reducing costs and environmental impact.

Automation: Utilizing computer-controlled reactors allows for precise control over reaction parameters, such as fluorine concentration and temperature, which is essential for maintaining safety and optimizing yield.

The telomerization approach, which involves the reaction of a perfluoroalkyl iodide with an alkene, is often more amenable to large-scale synthesis than direct fluorination. This method generally uses more manageable reagents and reaction conditions.

Evaluation of Methodological Challenges and Process Efficiencies

Each synthetic methodology for this compound has its own set of challenges and efficiencies.

Direct Fluorination:

Efficiencies: When controlled effectively, direct fluorination can be a direct route to the desired product.

Telomerization:

Efficiencies: This stepwise approach generally offers better control over the final product structure and can lead to higher purity before the final purification steps.

Electrochemical Fluorination (ECF):

Challenges: ECF processes can lead to the formation of a significant number of branched isomers as impurities. pops.int Separating these isomers from the desired linear product can be difficult and costly.

Efficiencies: ECF can be a viable method for producing a range of perfluorinated compounds.

Chemical Reactivity and Fundamental Transformation Pathways of 1 Perfluoro N Octyl Decane

Intrinsic Inertness and Thermal Stability Profile

The defining characteristic of the perfluorooctyl portion of the molecule is its profound chemical and thermal stability. This inertness is a hallmark of perfluorinated compounds (PFCs) and is central to their industrial applications and environmental persistence.

The exceptional stability of 1-(Perfluoro-n-octyl)decane originates from the intrinsic properties of the carbon-fluorine (C-F) bond within its perfluorooctyl tail. The C-F bond is the strongest single covalent bond in organic chemistry, with a bond dissociation energy significantly higher than that of a typical carbon-hydrogen (C-H) bond found in the decane (B31447) segment. This immense strength is a direct consequence of the high electronegativity of the fluorine atom, which induces a substantial partial ionic character in the bond, thereby shortening and strengthening it.

Furthermore, the presence of multiple fluorine atoms on the same or adjacent carbon atoms enhances the strength of neighboring C-F bonds through the inductive effect. The fluorine atoms, being larger than hydrogen, also create a dense, helical sheath around the carbon backbone, sterically shielding the carbon-carbon bonds from potential chemical attack. This combination of high bond energy and steric hindrance makes the perfluorinated segment of the molecule highly unreactive.

| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Significance in this compound |

|---|---|---|

| C-F | ~488 | Confers high chemical and thermal stability to the perfluorooctyl segment. |

| C-H | ~413 | Represents the more reactive sites within the decyl segment. |

| C-C | ~348 | Forms the backbone of the molecule; shielded in the perfluorinated part. |

The robust nature of the C-F bond provides the perfluorinated moiety of this compound with outstanding resistance to a wide array of chemical agents. Perfluoroalkanes are known to be exceptionally resistant to attack by acids, bases, oxidizing and reducing agents, and other reactive chemicals under typical conditions. mdpi.comchemicalbook.com The decane portion, being a saturated hydrocarbon, is also relatively unreactive compared to molecules with functional groups, though it is more susceptible to attack by strong reagents than the perfluorinated chain. Consequently, the molecule as a whole maintains its integrity in diverse chemical environments where corresponding hydrocarbons would degrade. This resistance is a key factor in the persistence of such fluorinated compounds in the environment.

A significant amount of energy is required to cleave the strong C-F and C-C bonds of the perfluorinated chain, which translates to high thermal stability. this compound has a high boiling point, reported to be 427 °C at atmospheric pressure, indicating low volatility and strong intermolecular forces. chemicalbook.comsigmaaldrich.com

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 427 °C | chemicalbook.comsigmaaldrich.com |

| Melting Point | 51.8 °C | chemicalbook.com |

Oxidation Reactions and Mechanisms

The oxidative stability of this compound is high, primarily due to the inertness of the perfluorooctyl group. Any oxidative transformation would preferentially target the hydrocarbon decane chain.

Direct experimental data on the reaction of this compound with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) is scarce. However, its reactivity can be inferred from the known chemistry of its constituent parts.

Perfluorooctyl Segment (C₈F₁₇-) : This part of the molecule is exceptionally resistant to oxidation. The C-F bonds are not susceptible to attack by common strong oxidizers like KMnO₄ or O₃ under standard conditions. Studies on other PFAS, such as PFOA, show that degradation by ozone is generally slow and inefficient, although it can be enhanced in the presence of catalysts, UV light, or at high pH. mdpi.comresearchgate.net

Decane Segment (-C₁₀H₂₁) : Saturated alkanes are generally resistant to oxidation by KMnO₄ at room temperature. However, under more vigorous conditions (e.g., heat, acidic or basic solutions), oxidation can occur, typically leading to cleavage of C-H and C-C bonds. masterorganicchemistry.comlibretexts.org Similarly, ozone does not readily react with alkanes unless activated by catalysts or UV radiation. The most likely sites of attack on the decane chain would be the C-H bonds.

Given this, it is expected that this compound would show very limited reactivity with strong oxidizing agents under mild conditions. Any reaction that does occur would almost certainly be initiated on the decane portion of the molecule.

The oxidative degradation of a semifluorinated alkane like this compound would proceed via pathways that target the more reactive hydrocarbon segment. Since functional groups are absent, the initial step would involve the abstraction of a hydrogen atom from the decane chain to form a carbon-centered radical.

This initial radical formation could lead to several subsequent pathways:

Hydroxylation : The carbon radical could react with an oxidizing species (e.g., a hydroxyl radical in advanced oxidation processes) to form an alcohol.

Carbonyl Formation : The secondary alcohols formed could be further oxidized to ketones at various positions along the decane chain.

Chain Cleavage : Under harsh oxidative conditions, the C-C bonds of the decane chain could be cleaved. This would result in the formation of shorter-chain carboxylic acids and other oxygenated products from the decane fragment.

Throughout these processes, the perfluorooctyl group is expected to remain largely intact due to its high chemical stability. Degradation of the C₈F₁₇ tail would require much more energy-intensive methods, such as sonolysis, electrochemical oxidation, or very high-temperature incineration, which are capable of breaking the C-F bonds. encyclopedia.pub The ultimate oxidative degradation pathway would likely involve the gradual erosion and fragmentation of the hydrocarbon tail, leaving the persistent perfluorinated moiety as a recalcitrant product until extreme conditions are met.

Reduction Reactions and Conditions

The chemical reactivity of this compound is dominated by the distinct properties of its two constituent segments: the inert, electron-rich perfluoro-n-octyl (C8F17) chain and the conventional n-decane (C10H21) hydrocarbon tail. The perfluorinated segment, in particular, is characterized by the exceptional strength of its carbon-fluorine (C-F) bonds, rendering it highly resistant to many chemical transformations, including reduction.

Feasibility of Reduction with Potent Reducing Agents (e.g., Lithium Aluminum Hydride)

Potent reducing agents, such as lithium aluminum hydride (LiAlH₄), are widely employed in organic synthesis to reduce polar functional groups like esters, carboxylic acids, and amides. wikipedia.orgleah4sci.com However, their ability to reduce the C-F bonds in a saturated perfluoroalkyl chain, such as the one present in this compound, is severely limited under standard reaction conditions.

The primary reason for this lack of reactivity is the immense strength and stability of the C-F bond. This bond is the strongest single bond in organic chemistry, and its cleavage requires a substantial energy input. ucalgary.ca Lithium aluminum hydride, a source of nucleophilic hydride (H⁻), is generally ineffective at cleaving such strong, non-polar bonds. While it can reduce haloalkanes, the reactivity decreases significantly from C-I to C-F. The perfluoroalkyl chain in this compound is sterically hindered and electronically saturated, with the highly electronegative fluorine atoms creating a dense electron shield that repels nucleophilic attack. Consequently, direct reduction of the perfluoro-n-octyl group by common hydride reagents is not considered a feasible transformation pathway.

Reductive Defluorination Studies

Given the environmental persistence of per- and polyfluoroalkyl substances (PFAS), significant research has been directed toward developing methods for reductive defluorination. These methods typically employ more aggressive conditions or specialized reagents than traditional hydride donors to overcome the high activation energy of C-F bond cleavage. the-innovation.org

Studies on related linear PFAS molecules, such as perfluorooctanoic acid (PFOA), have shown that they are highly recalcitrant toward certain reductive defluorination methods. For instance, research using cobalt-corrin (Vitamin B₁₂) and cobalt-porphyrin complexes as catalysts found no significant defluorination in linear PFOA. nsf.gov This resistance is attributed to the high bond dissociation energies of the primary and secondary C-F bonds that constitute the linear chain. nsf.gov In contrast, branched PFAS isomers often show higher reactivity because they contain tertiary C-F bonds, which are inherently weaker and more susceptible to cleavage. nsf.gov

More effective defluorination of linear perfluoroalkyl chains has been achieved using hydrated electrons (e⁻aq), which are powerful reducing species generated, for example, by UV irradiation of sulfite (B76179) solutions. researchgate.net However, even with this potent method, the defluorination of long-chain perfluorocarboxylic acids (PFCAs) can be incomplete. acs.org Research indicates that the process can be complex, involving multiple competing reaction pathways such as H/F exchange and chain-shortening mechanisms, which may not lead to complete mineralization. researchgate.netacs.org The efficiency of these advanced reductive methods on various PFAS structures is an active area of investigation.

| Method | Substrate(s) | Key Findings | Reference |

|---|---|---|---|

| Cobalt Complex Catalysis (e.g., Vitamin B₁₂) | Linear Perfluorooctanoic Acid (PFOA) | No significant defluorination observed. Linear chains are highly resistant compared to branched isomers. | nsf.gov |

| Hydrated Electrons (e⁻aq) | Perfluorocarboxylic Acids (PFCAs, C4-C12) | Effective in initiating degradation, but defluorination is often incomplete (~55%) due to competing pathways like H/F exchange. | researchgate.netacs.org |

| Photocatalysis (Super-reductant KQGZ) | Various PFAS | A highly distorted carbazole-cored molecule acts as a potent photoreductant capable of cleaving C-F bonds under visible light. | the-innovation.org |

Theoretical and Computational Studies of Reactivity

Theoretical and computational chemistry provide invaluable tools for understanding the intrinsic reactivity of molecules like this compound. These methods allow for the calculation of fundamental properties that govern chemical transformations, such as bond energies, reaction energy profiles, and the structures of transition states.

Quantum Chemical Calculations of Bond Dissociation Energies

The bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. It is a direct measure of bond strength and a key predictor of chemical reactivity. Quantum chemical calculations, particularly high-level methods, can provide accurate BDE values.

For perfluoroalkyl substances, calculations confirm the exceptional strength of the C-F bond. High-level DLPNO-CCSD(T)/CBS calculations have determined that gas-phase C-F BDEs in a wide range of PFAS molecules fall between 404.9 and 550.7 kJ/mol. nih.govbohrium.com This is significantly higher than the BDEs for C-H and C-C bonds found in the decane segment of the molecule, which explains the vast difference in reactivity between the fluorinated and hydrocarbon portions. The table below provides a comparison of typical BDEs for relevant bond types.

| Bond Type | Typical BDE (kJ/mol) | Reference |

|---|---|---|

| Primary C-F (in CF₃CH₂-F) | ~451 | ucalgary.ca |

| Average C-F (in CF₄) | ~485 | utexas.edu |

| Primary C-H (in CH₃CH₂-H) | ~410 | ucalgary.ca |

| Secondary C-H (in (CH₃)₂CH-H) | ~397 | ucalgary.ca |

| C-C (in CH₃-CH₃) | ~368 | ucalgary.ca |

Computational studies also reveal that the local chemical environment influences C-F bond strength. BDEs for tertiary C-F bonds are generally lower than those for secondary C-F bonds, which are in turn lower than primary C-F bonds. nsf.gov This trend provides a clear theoretical basis for the observed higher reactivity of branched PFAS isomers in reductive defluorination reactions. nsf.gov

Simulation of Reaction Energetics and Transition States

Beyond static properties like BDEs, computational chemistry can simulate the entire course of a chemical reaction, providing insights into its mechanism, energetics, and kinetics. By mapping the potential energy surface, researchers can identify the lowest-energy pathway from reactants to products, including the high-energy transition state that must be overcome.

For the defluorination of PFAS, methods like Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) are used to model the reaction pathways. For example, metadynamics simulations have been employed to calculate the free energy activation barrier for C-F bond dissociation in PFOA and perfluorooctanesulfonic acid (PFOS) when attacked by a hydrated electron. escholarship.org These simulations show that the degradation process proceeds through a single transition state and can quantify the activation energy required, explaining the different reaction rates observed for various PFAS. escholarship.org

Furthermore, advanced techniques such as constant-electrode potential (CEP) quantum calculations can simulate degradation on electrified surfaces, providing mechanistic details of electrochemical remediation approaches. researchgate.netfigshare.com These simulations can model the evolution of C-F bond distances in real-time as the reaction proceeds, identifying which specific C-F bond is most likely to break and the time scale on which this occurs. researchgate.net While these studies have focused on functionalized PFAS like PFOA and PFOS, the methodologies are directly applicable to understanding the potential degradation pathways of this compound, providing a molecular-level basis for developing effective remediation strategies. isef.net

Environmental Behavior and Transport Mechanisms of 1 Perfluoro N Octyl Decane

Distribution and Mobility in Environmental Compartments

The unique amphipathic nature of 1-(Perfluoro-n-octyl)decane, with its hydrophobic/lipophobic perfluorinated tail and hydrocarbon tail, influences its distribution and movement through the air, water, and soil.

Perfluorinated compounds, particularly those with some volatility, can undergo long-range atmospheric transport. aaqr.org Fully fluorinated compounds like perfluorocarbons can have atmospheric lifetimes of thousands of years, contributing to global warming. aaqr.org While this compound itself has a relatively low vapor pressure, suggesting it is not highly volatile, semi-volatile PFAS can still partition into the atmosphere and be transported over long distances. Once in the atmosphere, these persistent chemicals are not readily degraded by atmospheric oxidants like hydroxyl radicals. aaqr.org This allows for their dispersion to remote locations far from their original sources, leading to global contamination. acs.org

The transport of this compound in aquatic environments is heavily influenced by its water solubility and partitioning behavior. The perfluorinated chain is strongly hydrophobic (water-repelling). Compounds with very low water solubility, such as perfluorodecalin, tend to have high vaporization rates from water bodies and partition into organic matter. aaqr.org

Given its structure, this compound is expected to have low water solubility. In aqueous systems, such compounds are likely to partition from the water column to sediment, soil, and organic matter. aaqr.orgnih.gov This partitioning behavior affects its mobility; while movement with flowing water is a primary transport mechanism, the compound's tendency to sorb to solids can retard its movement relative to the water itself. The mobility of organic substances in the subsurface is a function of their persistence and their sorption capacity to soils and sediments. nih.gov Therefore, the aqueous transport of this compound is a complex process involving both dissolution in water and significant interaction with solid phases.

Sorption to Soil and Sediment Matrices

For instance, research on 8:2 fluorotelomer alcohol (8:2 FTOH), which also possesses a C8 perfluorinated chain and a hydrocarbon component, indicates that sorption is largely driven by hydrophobic partitioning into the soil organic carbon (OC). nih.govacs.org Studies have shown that the sorption isotherms for 8:2 FTOH are generally linear, and the soil-water distribution coefficients (Kd) are positively correlated with the organic carbon content of the soil. nih.govacs.org The organic carbon-normalized sorption coefficient (Koc) is a useful parameter for comparing the sorption potential of a chemical across different soils. A higher Koc value indicates a greater tendency for the chemical to be sorbed to soil and sediment, and thus be less mobile in the environment. chemsafetypro.com

| Compound | Log Koc (L/kg) | Reference |

|---|---|---|

| 8:2 Fluorotelomer Alcohol | 4.13 ± 0.16 | nih.govacs.org |

Interfacial Phenomena Affecting Environmental Fate (e.g., air-water interfaces)

The unique molecular structure of this compound, which combines a hydrophobic and lipophobic perfluorinated chain with a hydrophobic hydrocarbon tail, makes it surface-active. This property plays a crucial role in its environmental transport, particularly at interfaces between different environmental compartments, such as the air-water interface. This interfacial behavior is a key mechanism for the retention of many PFAS in unsaturated (vadose zone) soils. nih.gov

Studies on other PFAS, such as perfluorooctanoic acid (PFOA), have demonstrated that adsorption at the air-water interface can contribute to 50-75% of the total retention in unsaturated porous media. nih.gov The extent of this interfacial adsorption is influenced by factors such as the concentration of the PFAS, the water saturation of the soil, and the grain size of the soil particles, which affects the total air-water interfacial area. nih.gov While specific experimental data on the air-water interfacial adsorption coefficient (Kaw) for this compound are not available, its amphiphilic nature strongly suggests that this will be a significant process governing its environmental fate and transport.

Environmental Release Pathways and Sources

Emissions During Manufacturing and Industrial Processes

This compound can be released into the environment during its synthesis and subsequent use in industrial processes. The manufacturing of perfluoroalkyl alkanes often involves telomerization, a process that reacts a perfluoroalkyl iodide with an alkene. For this compound, this would likely involve the reaction of perfluorooctyl iodide with 1-decene. During this and subsequent purification steps, there is potential for the release of the compound, its precursors, and byproducts to the atmosphere through volatilization or to wastewater streams.

This compound is utilized in the manufacturing of high-performance lubricants, coatings, and other materials where chemical and thermal stability are required. lookchem.com Industrial facilities that use this compound in their processes are potential sources of its release. Emissions can occur through:

Volatilization: Due to its semi-volatile nature, the compound can be released into the air during heating or mixing processes.

Wastewater Discharges: Inadequate treatment of industrial wastewater can lead to the direct release of the compound into aquatic environments.

Spills and Leaks: Accidental spills and leaks from storage containers or processing equipment can contaminate soil and water.

Release from Product Use and End-of-Life Disposal

Products containing this compound can act as sources of its release throughout their lifecycle. For example, lubricants and coatings can release the compound into the environment through wear, abrasion, and volatilization during their normal use.

At the end of a product's life, its disposal can lead to further environmental release. The primary disposal routes for PFAS-containing materials are landfilling and incineration. researchgate.net

Landfills: When products containing this compound are disposed of in landfills, the compound can be slowly released over time. As a semi-volatile compound, it may partition into landfill gas and be released into the atmosphere. nih.gov It can also leach into landfill leachate, which, if not properly contained and treated, can contaminate groundwater and surface water. nih.govresearchgate.net The degradation of larger fluorinated polymers within landfills can also be a long-term source of related compounds like fluorotelomer alcohols. nih.gov

Incineration: While high-temperature incineration is a potential disposal method for PFAS, incomplete combustion can lead to the formation and release of various fluorinated compounds into the atmosphere. researchgate.net

Occurrence in Specific Environmental Matrices (e.g., surface water, groundwater, sediments, snow)

There is a significant lack of publicly available monitoring data specifically for this compound in environmental matrices. However, numerous studies have documented the widespread presence of other PFAS, particularly the more well-known perfluoroalkyl acids (PFAAs) like PFOS and PFOA, in various environmental compartments globally. researchgate.netdata.gov The presence of these other PFAS indicates that persistent and mobile fluorinated compounds can contaminate surface water, groundwater, and sediments.

Given its persistence and potential for release, it is plausible that this compound could be present in environmental matrices, particularly in areas with historical or ongoing industrial activities related to its production or use. The tendency for long-chain PFAS to be more prevalent in sediments compared to shorter-chain PFAS which are more common in water suggests that sediments near industrial sources could be a potential sink for this compound. researchgate.net The table below provides an example of the concentrations of other PFAS found in the environment, which highlights the general issue of PFAS contamination.

| Environmental Matrix | PFAS Compound | Concentration Range | Location | Reference |

|---|---|---|---|---|

| Surface Water | PFOS | up to 269 ng/L | Pensacola Bay, FL | nih.gov |

| Surface Water | PFOA | up to 19.0 ng/L | Pensacola Bay, FL | nih.gov |

| Surface Water | PFHxA | 1.5–187.0 ng/L | Nevada, USA | researchgate.net |

| Sediment | PFOS | up to 20,800 ng/kg | Great Lakes Tributaries | data.gov |

| Sediment | PFDS | up to 88.2 µg/kg | Nevada, USA | researchgate.net |

Advanced Analytical Methodologies and Characterization Techniques for 1 Perfluoro N Octyl Decane

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and quantification of 1-(Perfluoro-n-octyl)decane, especially when dealing with complex matrices or isomeric impurities.

Gas Chromatography–Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It is highly effective for assessing the purity of standards and identifying the compound in less complex samples. diva-portal.orgresearchgate.net The electron ionization (EI) mode in MS provides reproducible fragmentation patterns that serve as a chemical fingerprint for the molecule.

For straight-chain alkanes, fragmentation typically involves the cleavage of C-C bonds, leading to clusters of peaks separated by 14 mass units (CH₂). The fragmentation of this compound is influenced by both its alkane and perfluoroalkane moieties. The low abundance of fragments resulting from the cleavage of the CF₂–CH₂ bond suggests its relative stability. researchgate.net Characteristic fragmentation for fluorinated compounds can also include the loss of fluorine (M-19) or hydrogen fluoride (B91410) (M-20). whitman.edu

Below is a table of potential fragmentation ions for this compound (Molecular Weight: 560.33 g/mol ) under electron ionization.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragment Structure |

| 560 | Molecular Ion | [C₁₈H₂₁F₁₇]⁺ |

| 541 | Loss of F | [C₁₈H₂₁F₁₆]⁺ |

| 540 | Loss of HF | [C₁₈H₂₀F₁₆]⁺ |

| 419 | Perfluorooctyl cation | [C₈F₁₇]⁺ |

| 141 | Decyl cation | [C₁₀H₂₁]⁺ |

| 131 | Perfluoropropyl cation | [C₃F₅]⁺ |

| 119 | Perfluoroethyl cation | [C₂F₅]⁺ |

| 69 | Trifluoromethyl cation | [CF₃]⁺ |

| 57 | Butyl cation (from decyl chain) | [C₄H₉]⁺ |

This table is generated based on typical fragmentation patterns for alkanes and fluorinated compounds.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Trace Analysis

For analyzing trace levels of this compound in complex environmental or biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. Due to its non-polar and neutral nature, this compound does not readily ionize via common electrospray ionization (ESI) mechanisms to form [M+H]⁺ or [M-H]⁻ ions. Therefore, analysis often relies on the formation of adduct ions with components of the mobile phase, such as ammonium (B1175870) [M+NH₄]⁺ or sodium [M+Na]⁺. ucdavis.edunih.gov Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

| Precursor Ion | Adduct | Collision-Induced Dissociation (CID) Product Ions |

| [M+NH₄]⁺ | Ammonium | Loss of NH₃, fragments from the decyl chain |

| [M+Na]⁺ | Sodium | Typically stable, may show limited fragmentation |

| [M+K]⁺ | Potassium | Typically stable, may show limited fragmentation |

This table outlines potential adducts for LC-MS analysis.

A significant analytical challenge is the separation of this compound from its branched isomers. Co-elution can lead to inaccurate quantification. Achieving isomer-specific separation requires careful optimization of the HPLC method. nih.gov While standard C18 columns are widely used for separating per- and polyfluoroalkyl substances (PFAS), alternative stationary phases can offer different selectivity. chromatographyonline.comlcms.cz Fluorinated stationary phases, such as pentafluorophenyl (PFP) or those with perfluoroalkyl chains, can provide enhanced separation for fluorinated compounds due to unique interactions. chromatographyonline.comresearchgate.netrestek.com

Mobile phase composition is equally critical. The choice of organic solvent (e.g., methanol (B129727) vs. acetonitrile) and additives (e.g., ammonium acetate (B1210297) or formate) can significantly impact the retention and selectivity of isomers. nih.gov In some cases, using fluorinated solvents like trifluoroethanol (TFE) as a mobile phase modifier with a standard C8 or C18 column can achieve optimal separation of fluorinated analytes. nih.gov

| Parameter | Strategy 1: Conventional | Strategy 2: Alternative Selectivity | Strategy 3: Fluorous Interaction |

| HPLC Column | C18 (e.g., Zorbax) | Pentafluorophenyl (PFP), C8 | Fluorinated Phase (e.g., FluoroFlash C₈F₁₇) |

| Mobile Phase A | Water with buffer (e.g., Ammonium Acetate) | Water with buffer (e.g., Ammonium Formate) | Water |

| Mobile Phase B | Methanol or Acetonitrile (B52724) | Acetonitrile | Trifluoroethanol (TFE) or Methanol |

| Principle | Hydrophobic interactions | π-π, dipole-dipole, and hydrophobic interactions | Fluorophilic/fluorophobic interactions |

| Best Suited For | General PFAS analysis | Separation of aromatic and positional isomers | Separation of highly fluorinated compounds and their isomers |

This interactive table compares different HPLC strategies for isomer separation.

High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, is essential for the unambiguous structural confirmation of this compound. nih.gov HRMS provides highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of the elemental composition of the molecule and its fragments. bioanalysis-zone.com This capability is crucial for distinguishing the target compound from other co-eluting substances that may have the same nominal mass but a different elemental formula. bioanalysis-zone.com

| Ion Formula | Adduct Type | Calculated Exact Mass (m/z) |

| [C₁₈H₂₁F₁₇]⁺ | Molecular Ion (Radical Cation) | 560.1372 |

| [C₁₈H₂₁F₁₇+H]⁺ | Protonated | 561.1450 |

| [C₁₈H₂₁F₁₇+NH₄]⁺ | Ammoniated | 578.1716 |

| [C₁₈H₂₁F₁₇+Na]⁺ | Sodiated | 583.1270 |

This table shows the calculated exact masses for this compound and its common adducts.

Column-Switching High-Performance Liquid Chromatography (HPLC) for Enhanced Sensitivity

To achieve very low detection limits for trace analysis in complex matrices, column-switching HPLC systems can be employed. This online sample preparation technique uses a pre-column (or trap column) to capture and concentrate the analyte of interest from a large volume of sample while matrix components are washed away. Subsequently, a switching valve directs the mobile phase to back-flush the trapped analyte from the pre-column onto the analytical column for separation and detection. This process enhances sensitivity by concentrating the analyte and improves data quality by removing interfering matrix components that could cause ion suppression in the mass spectrometer.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular structure and functional groups.

Key spectroscopic methods include Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

¹H NMR: The proton NMR spectrum would show characteristic signals for the decyl (C₁₀H₂₁) chain. The signals would appear as multiplets in the upfield region (typically 0.8-2.5 ppm), with integrations corresponding to the number of protons on each carbon. rsc.org

¹³C NMR: The carbon NMR spectrum would display distinct signals for the ten carbons of the decyl chain and the eight carbons of the perfluorooctyl chain. The carbons in the fluorinated segment will show complex splitting patterns due to strong C-F coupling. walisongo.ac.id

¹⁹F NMR: The fluorine NMR is a highly sensitive and informative technique for fluorinated compounds. walisongo.ac.id The spectrum of this compound would show multiple signals corresponding to the chemically distinct fluorine atoms along the perfluorooctyl chain (e.g., terminal -CF₃, and internal -CF₂- groups). nih.gov The chemical shifts and coupling constants provide definitive structural information. rsc.orgwiley-vch.de

FTIR: The infrared spectrum provides information about the vibrational modes of the molecule's functional groups. For this compound, strong absorption bands are expected in the C-H stretching region (2800–3000 cm⁻¹) for the decyl group and in the C-F stretching region (1100–1300 cm⁻¹) for the perfluorooctyl group. researchgate.net

| Technique | Region/Chemical Shift (ppm) | Observed Feature |

| ¹H NMR | ~0.8-0.9 ppm | Triplet, terminal CH₃ of decyl group |

| ~1.2-1.6 ppm | Multiplets, internal CH₂ groups of decyl group | |

| ~1.8-2.2 ppm | Multiplet, CH₂ group adjacent to the CF₂ group | |

| ¹⁹F NMR | ~ -81 ppm | Triplet, terminal CF₃ group |

| ~ -114 to -126 ppm | Multiplets, internal CF₂ groups | |

| ¹³C NMR | ~14-40 ppm | Signals for the 10 carbons of the decyl chain |

| ~107-120 ppm | Signals for the 8 carbons of the perfluorooctyl chain (with C-F coupling) | |

| FTIR | 2800-3000 cm⁻¹ | C-H stretching vibrations |

| 1100-1300 cm⁻¹ | Strong C-F stretching vibrations |

This table summarizes the expected spectroscopic data for this compound.

Infrared (IR) Spectroscopy for Carbon-Fluorine Stretching Vibrations

Infrared (IR) spectroscopy is a valuable tool for the initial characterization of this compound, primarily through the identification of its distinctive carbon-fluorine (C-F) bonds. The perfluorooctyl (C₈F₁₇) segment of the molecule gives rise to very strong absorption bands in the IR spectrum. These bands, corresponding to C-F stretching vibrations, are typically observed in the 1150–1250 cm⁻¹ region. The intensity of these absorptions is a direct result of the large change in dipole moment associated with the C-F bond stretch.

In addition to the strong C-F stretching bands, the IR spectrum will also display characteristic absorptions for the decane (B31447) (C₁₀H₂₁) portion of the molecule. These include C-H stretching vibrations, which are typically found in the 2850–3000 cm⁻¹ range. The presence of both sets of intense C-F bands and the characteristic C-H bands provides clear evidence for the semifluorinated alkane structure of the compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C-F (in C₈F₁₇) | Stretching | 1150 - 1250 | Strong |

| C-H (in C₁₀H₂₁) | Stretching | 2850 - 3000 | Medium to Strong |

| C-H (in C₁₀H₂₁) | Bending | 1370 - 1470 | Medium |

| C-C | Stretching | Fingerprint Region | Weak to Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹H NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail for the complete structural elucidation of this compound. A combination of ¹⁹F NMR and ¹H NMR is used to unambiguously confirm the identity and integrity of both the perfluorinated and hydrocarbon segments of the molecule.

¹⁹F NMR Spectroscopy: Fluorine-19 (¹⁹F) NMR is exceptionally useful for characterizing the perfluorooctyl chain. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. The chemical shifts in ¹⁹F NMR are very sensitive to the local electronic environment, resulting in a wide spectral dispersion that allows for the resolution of individual fluorine environments along the chain.

For the C₈F₁₇ group in this compound, distinct signals are expected for the terminal trifluoromethyl (-CF₃) group and the six internal difluoromethylene (-CF₂-) groups, as well as the -CF₂- group adjacent to the hydrocarbon chain. The terminal -CF₃ group typically appears at the highest field (least deshielded), while the various -CF₂- groups show a predictable dispersion pattern based on their proximity to the different ends of the fluorinated chain.

¹H NMR Spectroscopy: Proton (¹H) NMR is used to characterize the n-decane portion of the molecule. The spectrum is generally simpler than the ¹⁹F spectrum. It will feature a characteristic triplet for the terminal methyl (-CH₃) group of the decane chain, a multiplet for the methylene (B1212753) (-CH₂-) group adjacent to the perfluorooctyl chain, and a large, complex multiplet for the remaining eight methylene groups in the middle of the decane chain. The integration of these signals confirms the ratio of protons in each distinct environment.

The combination of these two NMR techniques allows for a comprehensive structural verification of this compound.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹⁹F | -CF₃ | ~ -81 | Triplet |

| ¹⁹F | -CF₂- (internal) | ~ -122 to -126 | Multiplets |

| ¹⁹F | -CF₂-CH₂- | ~ -115 | Multiplet |

| ¹H | -CH₃ | ~ 0.9 | Triplet |

| ¹H | -(CH₂)₈- | ~ 1.2-1.6 | Broad Multiplet |

| ¹H | -CF₂-CH₂- | ~ 2.0-2.2 | Multiplet |

Sample Preparation and Pre-concentration Methods

The analysis of this compound in environmental samples often requires sophisticated sample preparation and pre-concentration steps to remove interfering matrix components and to reach the low detection limits required for environmental monitoring.

Solid Phase Extraction (SPE) Protocols for Aqueous Samples

Solid Phase Extraction (SPE) is a widely used technique for the extraction and concentration of per- and polyfluoroalkyl substances (PFAS), including SFAs, from aqueous samples like surface water, groundwater, and drinking water. chromatographyonline.comwaters.com The choice of sorbent is critical for achieving high recovery. For many PFAS, weak anion exchange (WAX) cartridges are effective. biocomma.blog Polymeric reversed-phase sorbents, such as those based on polystyrenedivinylbenzene (SDVB), are also commonly employed. chromatographyonline.com

A general SPE protocol involves the following steps:

Cartridge Conditioning: The SPE cartridge is first conditioned with a solvent like methanol, followed by PFAS-free water to activate the sorbent. sigmaaldrich.com

Sample Loading: A measured volume of the aqueous sample (often 250 mL or more) is passed through the conditioned cartridge at a controlled flow rate. waters.combiocomma.blog The target analytes are retained on the sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water or a water/methanol mixture) to remove hydrophilic interferences that were not retained.

Elution: The retained analytes, including this compound, are eluted from the cartridge using a small volume of a strong organic solvent, typically methanol, sometimes with a modifier like ammonium hydroxide. biocomma.blog

Concentration: The eluate is often concentrated under a gentle stream of nitrogen to a final volume (e.g., 1 mL), effectively increasing the analyte concentration by a significant factor. biocomma.blog

This process allows for enrichment factors of 250-fold or more, enabling the detection of trace levels of the compound. waters.com

Direct Extraction Methods for Various Environmental Matrices

For solid and semi-solid environmental matrices such as soil, sediment, and sludge, direct extraction methods are necessary. These methods are designed to efficiently transfer the target analytes from the solid matrix into a liquid solvent.

Commonly used techniques include:

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. thermofisher.com It significantly reduces solvent consumption and extraction time compared to traditional methods. thermofisher.comnih.gov

Shaking and Sonication: A weighed amount of the sample is mixed with an extraction solvent (e.g., methanol) and then agitated using a mechanical shaker or an ultrasonic bath. thermofisher.com This helps to break the interactions between the analyte and the sample matrix. After extraction, the mixture is typically centrifuged, and the supernatant is collected for further cleanup and analysis. nih.gov

Pressurized Fluid Extraction (PFE): Similar to ASE, PFE utilizes high pressure and temperature to enhance extraction efficiency from solid samples.

The choice of extraction solvent is crucial, with methanol being a common and effective choice for a broad range of PFAS from soil. thermofisher.com Following extraction, the solvent extract may undergo a cleanup step, often using a form of SPE, to remove co-extracted matrix interferences before instrumental analysis. scispec.co.th

Mitigation of Cross-Contamination in Sampling and Analysis

Due to the ubiquitous presence of PFAS in many consumer and industrial products, strict protocols are essential to prevent cross-contamination during sampling, handling, and analysis. battelle.orgresearchgate.net The low detection limits required for environmental analysis make samples highly susceptible to contamination. itrcweb.org

Key mitigation strategies include:

Material Selection: Prohibit the use of materials known to contain PFAS, such as polytetrafluoroethylene (PTFE) components, waterproof field notebooks, and certain types of plastic bags. eurofins.com Instead, use materials like high-density polyethylene (B3416737) (HDPE), polypropylene, and stainless steel for sample containers and sampling equipment. itrcweb.org

Field Practices: Field personnel should avoid using personal care products (e.g., certain sunscreens, insect repellents) and wearing waterproof clothing on the day of sampling. eurofins.com New, powder-free nitrile gloves should be worn and changed frequently. epa.gov

Quality Control Samples: The collection of field blanks and equipment blanks is critical. researchgate.net These samples, consisting of laboratory-certified PFAS-free water, are processed alongside the environmental samples to monitor for any potential contamination introduced during the sampling and analysis workflow. eurofins.com

Laboratory Practices: All reagents and solvents must be verified to be free of PFAS. The analytical system itself must be free of any PFAS-containing components, such as certain tubing or seals, that could leach into the samples. battelle.org

Quantification and Quality Control in Research and Environmental Studies

Accurate quantification of this compound relies on sensitive analytical instrumentation and robust quality control (QC) procedures.

The primary analytical techniques for the quantification of SFAs and other PFAS are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netnih.gov

GC-MS: SFAs are amenable to GC analysis. Coupling GC with a mass spectrometer, particularly one operating in electron capture negative ionization (ECNI) mode, provides high selectivity and sensitivity for these fluorinated compounds. nih.gov

LC-MS/MS: This is the most widely used technique for a broad range of PFAS due to its high sensitivity and specificity. nih.govlcms.cz It is particularly well-suited for ionic and polar PFAS but can also be adapted for neutral compounds.

For accurate quantification, an isotopic dilution method is often employed. This involves adding a known amount of a stable, isotopically labeled internal standard (e.g., containing ¹³C) to the sample before extraction. scispec.co.th This standard behaves almost identically to the native analyte throughout the sample preparation and analysis process, allowing for the correction of any analyte loss or matrix-induced signal suppression or enhancement. researchgate.net

Rigorous quality control is essential for producing defensible data in environmental studies. A comprehensive QC program typically includes:

Method Blanks: An aliquot of a clean matrix (e.g., PFAS-free water or soil) is processed and analyzed in the same way as the samples to check for contamination in the laboratory. battelle.org

Field and Equipment Blanks: As described previously, these are used to assess contamination from field activities and sampling gear. eurofins.com

Matrix Spikes/Matrix Spike Duplicates: A known amount of the analyte is added to a sample before extraction to evaluate the method's accuracy and precision in that specific matrix.

Certified Reference Materials (CRMs): When available, CRMs with certified concentrations of the target analyte are analyzed to provide an independent assessment of method accuracy.

By implementing these advanced analytical techniques and stringent quality control measures, researchers can confidently identify and quantify this compound in complex environmental matrices.

External Calibration and Isotope Dilution Mass Spectrometry with Internal Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantification of per- and polyfluoroalkyl substances (PFAS), including fluorinated alkanes like this compound. nih.gov The choice of calibration method is critical to achieving accurate and reliable results.